molecular formula C9H11FO B584444 (2R)-1-(4-FLUOROPHENYL)PROPAN-2-OL CAS No. 152485-69-3

(2R)-1-(4-FLUOROPHENYL)PROPAN-2-OL

Cat. No.: B584444
CAS No.: 152485-69-3
M. Wt: 154.184
InChI Key: AKJGNXCUDQDKEB-SSDOTTSWSA-N
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Description

®-1-(4-Fluorophenyl)-2-propanol is a chiral compound with a fluorophenyl group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Fluorophenyl)-2-propanol typically involves the reduction of the corresponding ketone, ®-1-(4-Fluorophenyl)-2-propanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

Industrial Production Methods

In industrial settings, the production of ®-1-(4-Fluorophenyl)-2-propanol may involve catalytic hydrogenation processes. These methods are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Fluorophenyl)-2-propanol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be further reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products Formed

    Oxidation: ®-1-(4-Fluorophenyl)-2-propanone

    Reduction: ®-1-(4-Fluorophenyl)propane

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

®-1-(4-Fluorophenyl)-2-propanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-(4-Fluorophenyl)-2-propanol involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in enzymes or receptors, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(4-Chlorophenyl)-2-propanol
  • ®-1-(4-Bromophenyl)-2-propanol
  • ®-1-(4-Methylphenyl)-2-propanol

Uniqueness

®-1-(4-Fluorophenyl)-2-propanol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its analogs with different substituents.

Properties

IUPAC Name

(2R)-1-(4-fluorophenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5,7,11H,6H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJGNXCUDQDKEB-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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